3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c24-16(6-9-28(25,26)14-4-2-1-3-5-14)23-11-13(12-23)18-21-17(22-27-18)15-10-19-7-8-20-15/h1-5,7-8,10,13H,6,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZLXULXWDONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Azetidine Ring Reactivity
The strained azetidine ring (4-membered nitrogen heterocycle) demonstrates three primary reaction pathways:
For example, Schreiber’s palladium-catalyzed arylation protocol enables selective modification of azetidine’s C3 position, critical for diversifying biological activity .
1,2,4-Oxadiazole Reactivity
The 1,2,4-oxadiazole ring participates in hydrolysis and cycloaddition reactions:
The oxadiazole’s stability under physiological conditions makes it a bioisostere for ester or amide groups, but hydrolysis under extreme pH yields carboxylic acids or amides .
Benzenesulfonyl Group Reactivity
The electron-withdrawing benzenesulfonyl group influences adjacent electrophilic sites:
| Reaction Type | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 100°C | Sulfonamide displacement with amines | |
| Reduction | LiAlH₄, THF, 0°C | Conversion to thioether (-SPh) |
SNAr reactions at activated positions enable modular sulfonamide diversification, as demonstrated in parallel library synthesis .
Pyrazine Reactivity
The pyrazin-2-yl group engages in coordination and substitution:
| Reaction Type | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Metal Coordination | Ru or Pd catalysts | Chelation in catalytic systems | |
| Electrophilic Substitution | HNO₃/H₂SO₄, 50°C | Nitration at C5 position (low yield) |
Pyrazine’s electron-deficient nature limits electrophilic reactivity but enhances π-stacking in biological targets .
Scientific Research Applications
Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. It has been shown to protect against oxidative stress-related conditions, which are pivotal in various neurological disorders, including epilepsy . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.
Therapeutic Applications
- Neurological Disorders : The compound has potential applications in treating epilepsy due to its neuroprotective effects. Studies have demonstrated that it can reduce seizure activity in animal models .
- Anti-inflammatory Treatments : Given its ability to inhibit inflammatory responses, this compound may be useful in developing therapies for chronic inflammatory diseases.
- Cancer Research : The unique structural features of the compound may allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth or metastasis.
Case Studies
Several studies have investigated the biological activity of compounds related to 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one:
- Neuroprotective Effects : A study on oxadiazole derivatives revealed that they could significantly reduce oxidative stress markers in models of epilepsy . This suggests that similar compounds may share these protective effects.
- Inflammation Modulation : Research on related sulfonamide compounds has shown their efficacy in reducing inflammation in various animal models, supporting the hypothesis that the target compound may exhibit similar properties .
Mechanism of Action
The mechanism of action for 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, highlighting differences in substituents, molecular weights, and functional groups.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Diversity: The target compound uses a benzenesulfonyl group, whereas the chlorophenyl analog () employs a 2-chlorophenyl substituent. Sulfonyl groups may enhance solubility compared to halogens but could increase metabolic lability.
Molecular Weight :
- The target (399.07 g/mol) and the chlorophenyl analog (398.90 g/mol) are nearly isosteric, suggesting similar spatial demands but divergent electronic profiles due to substituents.
Heterocyclic Cores :
- Compounds with piperazine () or pyrido-pyrimidone () backbones exhibit larger molecular weights and expanded ring systems, which may affect bioavailability.
Functional Group Implications :
Biological Activity
The compound 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. It features a benzenesulfonyl group, an azetidine ring, and a pyrazinyl oxadiazole moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide and oxadiazole groups suggests potential interactions with various enzymes, including those involved in cancer and inflammation pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating that this compound may also possess antimicrobial activity.
- Interaction with Receptors : The structural components allow for binding to specific receptors, potentially modulating biological responses.
Biological Evaluation
Recent studies have evaluated the biological activity of related compounds and provided insights into the expected effects of the target compound.
Anticancer Activity
A series of pyrazine derivatives have been reported to exhibit significant anticancer properties. For instance, compounds containing pyrazine rings were shown to inhibit cancer cell growth in various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Compounds similar to the one have demonstrated promising antimicrobial activity against pathogens such as Enterococcus faecalis and other Gram-positive bacteria. The inhibition of bacterial growth correlates with structural features like the presence of the pyrazinyl group .
Anti-inflammatory Effects
Research has indicated that derivatives containing oxadiazole structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
Several studies have specifically focused on derivatives of pyrazine and oxadiazole, providing a framework for understanding the biological activity of the compound .
- Study on Pyrazine Derivatives : A study evaluating a series of pyrazine-based compounds found that certain derivatives inhibited cell proliferation in murine and human cancer cell lines significantly (IC50 values ranging from 0.466 to 1.89 µM) .
- Oxadiazole Compounds : Research on oxadiazole derivatives indicated their potential as anti-hepatitis B virus agents, showcasing their antiviral properties which may extend to the compound under consideration .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
